Benzyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate
Description
Benzyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl group linked to an ethyl chain substituted with phenylsulfonyl and thiophen-2-yl moieties. Its structure combines sulfonyl electron-withdrawing properties with the aromatic heterocyclic nature of thiophene, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
benzyl N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c22-20(25-15-16-8-3-1-4-9-16)21-14-19(18-12-7-13-26-18)27(23,24)17-10-5-2-6-11-17/h1-13,19H,14-15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRMWYQSBHAMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)carbamate is a synthetic organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : Benzyl N-[2-(phenylsulfonyl)-2-thiophen-2-ylethyl]carbamate
- Molecular Formula : CHNOS
- Molecular Weight : 401.5 g/mol
- CAS Number : 896335-24-3
The compound features a benzyl group, a thiophene ring, and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors due to the presence of the sulfonamide and thiophene groups, which can engage in hydrogen bonding and other interactions with biological targets.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting a potential role as an antimicrobial agent.
- Anticancer Properties : The structural motifs may interact with cellular pathways involved in cancer progression.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural features display activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness at relatively low concentrations.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | < 32 | Staphylococcus aureus |
| Compound B | < 64 | Escherichia coli |
| This compound | TBD | TBD |
Anticancer Activity
In vitro studies have demonstrated that compounds containing thiophene and sulfonamide groups can exhibit cytotoxic effects against various cancer cell lines. For example, a study reported the synthesis of related compounds that showed promising results in inhibiting tumor cell proliferation.
Case Studies
- SARS-CoV Protease Inhibition : A study evaluated peptidomimetic compounds similar to this compound for their ability to inhibit SARS-CoV 3CL protease. The results indicated that structural modifications significantly influenced inhibitory potency, suggesting that similar modifications could enhance the activity of this compound against viral targets .
- Antitumor Activity Assessment : In another study, derivatives of thiophene were tested for their antitumor effects using various cell lines. The findings showed that modifications to the thiophene structure could lead to enhanced cytotoxicity, indicating potential pathways for developing more effective anticancer agents from this class of compounds .
Comparison with Similar Compounds
Benzyl 2-((E)-Tosyliminomethyl)phenylcarbamate
- Key Features : Contains a tosyl (p-toluenesulfonyl) group and a Schiff base (imine) linkage .
- Synthesis : Formed via condensation of benzyl 2-formylphenylcarbamate with p-toluenesulfonamide using diethyl fluoroborate catalysis in xylene .
- Divergence : The imine group introduces pH-sensitive reactivity, unlike the stable carbamate and sulfonyl groups in the target compound.
Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate
Benzyl [(2′-{[2-(2-Pyridinyl)ethyl]carbamoyl}-2-biphenylyl)methyl]carbamate
Phosphorylated Carbamates (e.g., Benzyl (1-(diphenoxyphosphoryl)-2-(4-hydroxyphenyl)ethyl)carbamate)
- Key Features : Phosphoryl groups enhance polarity and mimic phosphate esters in enzyme substrates .
- Applications : Demonstrated as inhibitors of phosphatases or kinases, leveraging phosphoryl transition-state analogs .
- Divergence : The phosphoryl group’s bulkiness and charge differ from the sulfonyl group’s planar, electron-deficient nature.
Benzyl (2-(6-(Methylamino)pyridin-2-yl)ethyl)carbamate
Bis{N-benzyl-N-[2-(thiophen-2-yl)ethyl]-dithiocarbamato-j2S,S00}lead(II)
- Key Features : Thiophen-2-yl ethyl group facilitates metal coordination, forming a lead-dithiocarbamate complex .
- Applications: Potential use in coordination chemistry or catalysis, contrasting with the parent carbamate’s likely biological focus .
Structural and Functional Analysis
Substituent Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
